Cas no 912457-00-2 (4-(2-methylphenyl)but-3-enoic acid)

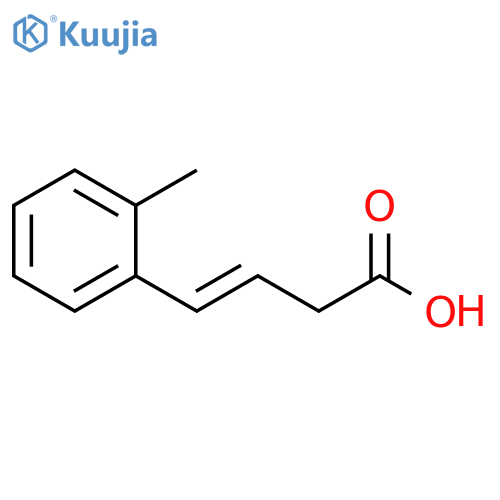

912457-00-2 structure

商品名:4-(2-methylphenyl)but-3-enoic acid

CAS番号:912457-00-2

MF:C11H12O2

メガワット:176.211783409119

CID:5249166

4-(2-methylphenyl)but-3-enoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Butenoic acid, 4-(2-methylphenyl)-, (3E)-

- 4-(2-methylphenyl)but-3-enoic acid

-

- インチ: 1S/C11H12O2/c1-9-5-2-3-6-10(9)7-4-8-11(12)13/h2-7H,8H2,1H3,(H,12,13)/b7-4+

- InChIKey: WZLIYFDRPXFBLU-QPJJXVBHSA-N

- ほほえんだ: C(O)(=O)C/C=C/C1=CC=CC=C1C

4-(2-methylphenyl)but-3-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-263406-2.5g |

4-(2-methylphenyl)but-3-enoic acid |

912457-00-2 | 2.5g |

$2384.0 | 2023-09-14 | ||

| Enamine | EN300-263406-10.0g |

4-(2-methylphenyl)but-3-enoic acid |

912457-00-2 | 10.0g |

$3795.0 | 2023-03-01 | ||

| Enamine | EN300-263406-1g |

4-(2-methylphenyl)but-3-enoic acid |

912457-00-2 | 1g |

$1150.0 | 2023-09-14 | ||

| Enamine | EN300-263406-5g |

4-(2-methylphenyl)but-3-enoic acid |

912457-00-2 | 5g |

$3018.0 | 2023-09-14 | ||

| Enamine | EN300-263406-5.0g |

4-(2-methylphenyl)but-3-enoic acid |

912457-00-2 | 5.0g |

$3018.0 | 2023-03-01 | ||

| Enamine | EN300-263406-1.0g |

4-(2-methylphenyl)but-3-enoic acid |

912457-00-2 | 1.0g |

$1150.0 | 2023-03-01 | ||

| Enamine | EN300-263406-10g |

4-(2-methylphenyl)but-3-enoic acid |

912457-00-2 | 10g |

$3795.0 | 2023-09-14 |

4-(2-methylphenyl)but-3-enoic acid 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

912457-00-2 (4-(2-methylphenyl)but-3-enoic acid) 関連製品

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量